molecular formula C17H11N3O5S B14881922 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B14881922
M. Wt: 369.4 g/mol
InChI Key: YIXKAELXHUOMPO-UHFFFAOYSA-N
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Description

N-(4-(4-nitrophenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the nitrophenyl and benzo[d][1,3]dioxole groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps include nitration and coupling reactions to introduce the nitrophenyl and benzo[d][1,3]dioxole groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrophenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted thiazole or benzo[d][1,3]dioxole compounds .

Scientific Research Applications

N-(4-(4-nitrophenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-nitrophenyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H11N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H11N3O5S/c21-16(11-3-6-14-15(7-11)25-9-24-14)19-17-18-13(8-26-17)10-1-4-12(5-2-10)20(22)23/h1-8H,9H2,(H,18,19,21)

InChI Key

YIXKAELXHUOMPO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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